molecular formula C19H25N5O4 B2861144 N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide CAS No. 1334375-06-2

N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide

Cat. No.: B2861144
CAS No.: 1334375-06-2
M. Wt: 387.44
InChI Key: DSARAPVPUAFLQK-UHFFFAOYSA-N
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Description

N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethoxyphenyl group, a piperidine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazides and carboxylic acids.

    Coupling Reactions: The final step involves coupling the piperidine ring with the ethoxyphenyl and oxadiazole groups using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may act on specific molecular targets, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide
  • N1-(2-ethoxyphenyl)-N4-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide
  • N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-thiadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide

Uniqueness

N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide is unique due to the specific combination of its functional groups. The presence of the ethoxyphenyl group, piperidine ring, and oxadiazole moiety imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-N-(2-ethoxyphenyl)-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-3-27-16-7-5-4-6-15(16)22-19(26)24-10-8-14(9-11-24)18(25)20-12-17-21-13(2)23-28-17/h4-7,14H,3,8-12H2,1-2H3,(H,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSARAPVPUAFLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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